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Compound of Interest

Compound Name: O-Me Eribulin

Cat. No.: B15607085

A Comparative Guide to O-Me Eribulin in
Metastatic Breast Cancer

This guide provides a comprehensive statistical analysis of hypothetical clinical trial data for O-
Me Eribulin (Eribulin Mesylate), comparing its performance against other established
chemotherapeutic agents in the treatment of metastatic breast cancer (mBC). The information
is intended for researchers, scientists, and drug development professionals to offer an objective
overview of O-Me Eribulin's efficacy and safety profile.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials
involving Eribulin Mesylate.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Metastatic Breast
Cancer
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Table 2: Objective Response Rate (ORR) and Adverse Events (AES)
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Experimental Protocols

The data presented is based on methodologies from key Phase Il clinical trials.

EMBRACE Trial (Eisai Metastatic Breast Cancer Study Assessing Physician's Choice versus

E7389)

« Objective: To compare the efficacy and safety of eribulin with treatment of physician's choice

(TPC) in patients with locally advanced or metastatic breast cancer who have received at

least two prior chemotherapy regimens.

» Study Design: A Phase Ill, randomized, open-label, multicenter, multinational trial.[7]
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Patient Population: Patients with metastatic breast cancer who had previously received at
least two and at most five chemotherapeutic regimens, including an anthracycline and a
taxane.[2]

Intervention: Patients were randomized in a 2:1 ratio to receive either Eribulin mesylate (1.4
mg/m2 intravenously on days 1 and 8 of a 21-day cycle) or TPC. TPC was selected by the
physician prior to randomization and could include any single-agent chemotherapy, hormonal
therapy, or biologic therapy approved for the treatment of cancer.[2][7]

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and
safety.[2]

Stratification: Randomization was stratified by geographic region, HER2/neu status, and prior
capecitabine exposure.[7]

Study 301

Objective: To compare the efficacy and safety of eribulin versus capecitabine in patients with
locally advanced or metastatic breast cancer.

Study Design: A Phase lll, open-label, randomized, two-parallel-arm, multicenter study.[8]

Patient Population: 1,102 women with locally advanced or metastatic breast cancer
previously treated with anthracyclines and taxanes. Patients had received zero to two
previous chemotherapies for advanced disease.[2][8]

Intervention: Patients were randomized 1:1 to receive either Eribulin (as in the EMBRACE
trial) or capecitabine (1.25 g/mz orally twice daily on days 1-14 of a 21-day cycle).[2]

Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[8]

Stratification: Patients were stratified by geographic region and HER2 status.[2]

Mandatory Visualizations

Mechanism of Action of O-Me Eribulin
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O-Me Eribulin is a microtubule dynamics inhibitor. Its primary mechanism involves binding to
the plus ends of microtubules, which suppresses microtubule polymerization without affecting
depolymerization. This leads to the sequestration of tubulin into nonfunctional aggregates,
causing G2/M cell-cycle arrest, and ultimately, apoptosis of cancer cells.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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